A Senior Application Scientist's Guide to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Synthetic Utility
A Senior Application Scientist's Guide to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] Its structure, a bioisosteric analog of the native indole ring, often imparts favorable pharmacological properties, including enhanced metabolic stability, improved solubility, and unique hydrogen bonding capabilities that can lead to potent and selective target engagement.[1] These attributes have cemented the 7-azaindole core in a number of clinically approved therapeutics, particularly in the domain of kinase inhibitors.[2]
This guide focuses on a key derivative that serves as a versatile building block for accessing novel chemical space: 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the bromo and nitro functional groups on the 7-azaindole core creates a molecule primed for sequential, regioselective modifications. The bromine atom serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the nitro group acts as a powerful electron-withdrawing moiety that can be readily converted to a versatile amino group. Understanding the chemical personality of this compound is paramount for its effective use in the synthesis of complex molecular architectures for drug discovery and materials science.[3]
Core Physicochemical and Spectroscopic Properties
The fundamental properties of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine dictate its handling, reactivity, and analytical characterization. These are summarized below.
Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | [4] |
| Synonyms | 3-Bromo-5-nitro-7-azaindole | [4] |
| CAS Number | 1190309-83-1 | [4] |
| Molecular Formula | C₇H₄BrN₃O₂ | [4] |
| Molecular Weight | 242.03 g/mol | [3][4] |
| Appearance | Predicted to be a solid, likely yellow-to-brown in color due to the nitro-aromatic system. | [3] |
| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, DMF, and DMSO. | [3] |
| Melting Point | Expected to be relatively high, a characteristic feature of rigid, planar molecules with strong intermolecular forces enhanced by the polar nitro group and bromine atom. | [3] |
Predicted Spectroscopic Signature
While specific experimental spectra are proprietary or scattered, a competent chemist can predict the key spectroscopic features based on the molecule's structure.
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¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). One would expect three aromatic protons and one broad singlet for the N-H proton of the pyrrole ring, which may exchange with D₂O. The electron-withdrawing nitro group would significantly deshield adjacent protons, shifting them downfield.
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¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms of the bicyclic core. The carbon atom bearing the nitro group (C5) and the carbon bearing the bromine atom (C3) would be readily identifiable.
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FT-IR: Key vibrational bands would include a broad N-H stretch (around 3200-3400 cm⁻¹), characteristic aromatic C-H stretches (around 3000-3100 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1550-1500 and 1350-1300 cm⁻¹), and C=C/C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.
Strategic Synthesis of the Scaffold
The synthesis of substituted 7-azaindoles can be non-trivial due to the electron-deficient nature of the pyridine ring, which can complicate classical indole syntheses.[1] For 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a logical and common approach involves the sequential electrophilic substitution of the parent 7-azaindole core.
The causality behind the synthetic sequence is critical. The pyrrole ring of 7-azaindole is more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. The C3 position is the most nucleophilic site. Nitration is typically performed first, as the resulting nitro group is a meta-director and a strong deactivator, which would make subsequent substitution more challenging.
A plausible synthetic pathway is as follows:
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Nitration: 7-azaindole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The electrophile, the nitronium ion (NO₂⁺), preferentially attacks the electron-rich C3 position. However, under forcing conditions or with different reagents, substitution at the C5 position can be achieved. For the target molecule, direct nitration at the C5 position is required.
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Bromination: The resulting 5-nitro-1H-pyrrolo[2,3-b]pyridine is then subjected to electrophilic bromination. The C3 position remains the most activated site for this reaction. Reagents like N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile are effective for this transformation, affording the final product.
Caption: Plausible synthetic route to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactivity: A Hub for Molecular Diversity
The true value of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine lies in its predictable and versatile reactivity, which allows for the systematic construction of complex derivatives.
The Bromine Handle: Gateway to Cross-Coupling
The C3-bromo substituent is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions.[5][6] This is the cornerstone of its utility in modern synthetic chemistry, enabling the introduction of diverse functionalities.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a foundational strategy for building kinase inhibitors that target the ATP binding site.[7]
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Sonogashira Coupling: Reaction with terminal alkynes yields C3-alkynylated derivatives. These are not just final products but also versatile intermediates for further transformations like cyclizations or click chemistry.
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Buchwald-Hartwig Amination: Coupling with amines provides access to C3-amino derivatives, introducing key hydrogen-bond donors and acceptors.
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Heck Coupling: Reaction with alkenes forges new C-C double bonds.
The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., Dioxane, DMF, Toluene/Water) is critical and must be optimized for each substrate class to ensure high yields and prevent side reactions.
The Nitro Group: Activator and Precursor
The 5-nitro group serves two primary roles:
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Electronic Modulation: As a potent electron-withdrawing group, it significantly lowers the electron density of the entire heterocyclic system. This can influence the binding affinity of the final molecule to its biological target.
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Synthetic Handle: The nitro group is readily reduced to a primary amine (5-amino group). Standard conditions include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This resulting aniline-like amino group is a nucleophilic center ideal for:
-
Amide/Sulfonamide Formation: Acylation or sulfonylation to build further complexity.
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Diazotization: Conversion to a diazonium salt, which can then be displaced to install a variety of other functional groups (e.g., -OH, -F, -CN).
-
The sequential nature of these reactions—cross-coupling at C3 followed by reduction/functionalization at C5, or vice versa—provides a powerful and modular approach to library synthesis.
Caption: Key reaction pathways for functionalizing the title compound.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a representative Suzuki-Miyaura reaction. It is a self-validating system where the choice of each component is based on established mechanistic principles to maximize success.
Objective: To synthesize 3-(4-methoxyphenyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane (solvent)
-
Water (co-solvent)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (e.g., 242 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Causality: The system must be inert to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Flame-drying removes adsorbed water which can interfere with the reaction.
-
-
Solvent Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.
-
Causality: Oxygen must be removed from the solvent. The dioxane/water system is effective for dissolving both the organic starting material and the inorganic base. Water is often essential for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: To the degassed mixture, add PdCl₂(dppf) (37 mg, 0.05 mmol).
-
Causality: The dppf ligand provides a balance of steric bulk and electron-donating character that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. It is added last to the inert mixture to maximize its lifespan.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Work-up and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts.
-
-
Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize by NMR and MS to confirm the structure.
Applications in Drug Discovery
The 7-azaindole scaffold is a validated pharmacophore in numerous kinase inhibitors.[8] Using 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a medicinal chemist can rapidly assemble libraries of potential inhibitors. For example, a Suzuki coupling at C3 can install an aryl group that occupies the "hinge-binding" region of a kinase, while the 5-amino group (after reduction) can be functionalized with a solubilizing tail or a group that seeks additional interactions in the solvent-exposed region of the active site. This modularity is precisely what makes this building block so valuable in hit-to-lead and lead optimization campaigns.[9]
Conclusion
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is far more than a simple chemical. It is a strategically designed synthetic intermediate that provides researchers with reliable and versatile tools for molecular construction. Its well-defined reactivity at both the C3-bromo and C5-nitro positions allows for a logical and sequential introduction of chemical diversity. For professionals in drug discovery, mastering the use of this building block opens a direct and efficient route to novel 7-azaindole derivatives, a scaffold of proven therapeutic importance.
References
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- 4. 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | C7H4BrN3O2 | CID 53412574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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